Calcium di-L-arabinonate
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Overview
Description
Calcium di-L-arabinonate is a calcium salt of di-L-arabinonic acid, a sugar acid found in plants. This compound has gained attention due to its potential therapeutic and industrial applications. It is known for its unique structure and properties, which make it a valuable compound in various fields of research and industry.
Mechanism of Action
Target of Action
Calcium di-L-arabinonate primarily targets voltage-dependent calcium channels in the cell membrane . These channels are crucial for the regulation of intracellular calcium levels, which play a vital role in numerous cellular processes . This compound also interacts with a family of protein kinases known as CBL-interacting protein kinases (CIPKs) .
Mode of Action
This compound interacts with its targets by reducing calcium influx into vascular smooth muscle cells . This interaction interferes with voltage-operated calcium channels in the cell membrane, promoting vasodilator activity and reducing blood pressure . In the case of CIPKs, this compound binds to these kinases, potentially modulating their activity .
Biochemical Pathways
This compound affects the biochemical pathways involved in the metabolism of pentose sugars such as D-xylose and L-arabinose . These sugars can be enzymatically converted into various bio-based products by microbial non-phosphorylated oxidative pathways . The Weimberg and Dahms pathways convert pentose sugars into α-ketoglutarate, or pyruvate and glycolaldehyde, respectively .
Pharmacokinetics
It is known that the common routes of administration for a drug molecule include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The pharmacokinetics of this compound would depend on its absorption, distribution, metabolism, and excretion properties, which are influenced by its physicochemical parameters .
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of intracellular calcium levels. By reducing calcium influx into cells, this compound can control various cellular functions, including secretion, gene expression, muscle contraction, and metabolism .
Biochemical Analysis
Biochemical Properties
Calcium di-L-arabinonate plays a role in biochemical reactions, particularly in the metabolism of pentose sugars such as D-xylose, L-arabinose, and D-arabinose . It interacts with enzymes like isomerases, kinases, and epimerases to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not fully understood due to limited research. Calcium, in general, plays a critical role in cellular function. It regulates gene expression, membrane excitability, dendrite development, synaptogenesis, and many other processes contributing to the neuronal primary functions of information processing and memory storage .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known that D- and L-KDP, which can be derived from this compound, are converted not only to α-ketoglutarate but also pyruvate and glycolate through the participation of dehydrogenase and hydrolase .
Metabolic Pathways
This compound is involved in the metabolism of pentose sugars. It interacts with enzymes like isomerases, kinases, and epimerases in bacteria to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium di-L-arabinonate can be synthesized through the reaction of L-arabinonic acid with calcium hydroxide. The reaction typically involves dissolving L-arabinonic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade L-arabinonic acid and calcium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting compound is then purified and dried for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Calcium di-L-arabinonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve replacing one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Calcium di-L-arabinonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of biodegradable polymers and other industrial materials.
Comparison with Similar Compounds
Calcium di-L-arabinonate can be compared with other similar compounds, such as:
Calcium L-arabonate: Similar in structure but differs in the specific arrangement of atoms.
Calcium gluconate: Another calcium salt with different properties and applications.
Calcium lactate: Used in similar applications but has a different chemical structure and properties.
This compound is unique due to its specific structure and the presence of L-arabinonic acid. This uniqueness contributes to its distinct properties and applications in various fields .
Properties
CAS No. |
5346-83-8 |
---|---|
Molecular Formula |
C5H10CaO6 |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
calcium;2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1 |
InChI Key |
RMGJOMGLQFWXSQ-UWAYVZDLSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca] |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O.[Ca] |
22373-09-7 7546-24-9 5346-83-8 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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